REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:5])[CH3:4].[NH:6]1[CH:10]=[CH:9][N:8]=[CH:7]1>C(#N)C>[OH:5][CH:3]([CH3:4])[CH2:2][N:6]1[CH:10]=[CH:9][N:8]=[CH:7]1
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
The mixture was stirred for 4 hours with ice cooling
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the product isolated by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 10% methanol/dichloromethane
|
Type
|
ADDITION
|
Details
|
of methanol was treated with excess sodium borohydride at 0° C. for 1 hours
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
ethyl acetate added
|
Type
|
ADDITION
|
Details
|
the stirred mixture treated dropwise with saturated potassium carbonate solution until basic
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was then decanted
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel eluting with 10% methanol/dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |